

Avelumab Financial Assistance: A Technical Support Center

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For researchers, scientists, and drug development professionals utilizing avelumab (marketed as BAVENCIO®), navigating the financial aspects of treatment is a critical component of clinical research and patient care. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to avelumab financial assistance programs.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the financial assistance application and maintenance process.

Issue: Awaiting Eligibility Determination for an Uninsured Patient

Question: My patient is uninsured and has submitted an application to the CoverOne Patient Assistance Program (PAP). What are the potential reasons for a delay in the eligibility determination, and what steps should I take?

Answer:

Delays in eligibility determination for the CoverOne PAP can occur for several reasons. The following troubleshooting steps can help identify and resolve the issue:

- **Verify Application Completeness:** Ensure all sections of the CoverOne Enrollment Form were accurately and completely filled out.[1][2] Incomplete applications are a common cause of delays.
- **Confirm Submission of Required Financial Documentation:** The program requires documentation of the patient's household income.[1] Verify that one of the following was submitted with the application:
 - Most recent Federal or State Tax Return (e.g., IRS Form 1040)
 - W2 form
 - If tax documents are unavailable, the following can be provided:
 - Two most recent paycheck stubs
 - Last two months of bank statements showing income deposits
 - Social Security benefits statement
 - Unemployment check or statement[1]
- **Check Fax Confirmation/Portal Submission Status:** If the application was faxed, confirm successful transmission to 1-800-214-7295.[1] If submitted via the CoverOne Enrollment Portal, check the submission status online.
- **Contact CoverOne Directly:** If the application was complete and submitted correctly, and a determination has not been received in a timely manner, contact a CoverOne representative for a status update. The CoverOne contact number is 1-844-8COVER1 (1-844-826-8371).[2][3] They are available Monday through Friday, 8:00 AM to 8:00 PM EST.[3]

Issue: Co-Pay Assistance Card Rejection at Specialty Pharmacy

Question: A commercially insured patient enrolled in the CoverOne Co-Pay Assistance Program had their co-pay card rejected at the specialty pharmacy. What are the possible reasons for this and how can it be rectified?

Answer:

A rejection of the CoverOne Co-Pay Assistance card can be due to several factors. Follow these steps to troubleshoot the problem:

- **Confirm Patient Eligibility:** The Co-Pay Assistance Program is for privately/commercially insured patients and is not valid for those covered by government healthcare programs such as Medicare or Medicaid.[4]
- **Verify Program Enrollment:** Ensure the patient is officially enrolled in the CoverOne program. Enrollment is a prerequisite for the co-pay card to be active.
- **Check Annual Maximum:** The program has an annual maximum benefit of \$30,000 per year. [4] It is possible the patient has reached this limit. Contact CoverOne to verify the remaining balance on the co-pay card.
- **Ensure Proper Claim Submission:** For the co-pay assistance to be applied, the specialty pharmacy must submit the claim to the patient's primary commercial insurance first. The co-pay assistance is applied to the remaining out-of-pocket costs.
- **Review Explanation of Benefits (EOB):** After the primary insurance has processed the claim, an EOB must be submitted to CoverOne.[4][5] The co-pay assistance will not be provided until the EOB is received and processed. Claims must be submitted to CoverOne within 180 days of the EOB date.[5]
- **Contact CoverOne for Assistance:** If the above steps do not resolve the issue, the healthcare provider or patient should call CoverOne at 1-844-8COVER1 (1-844-826-8371) for direct support.

Frequently Asked Questions (FAQs)

Enrollment and Eligibility

Q1: Who is eligible for the CoverOne Patient Assistance Program (PAP)?

A1: The CoverOne PAP provides avelumab at no cost to eligible patients who meet specific income, insurance (i.e., uninsured or underinsured), and U.S. residency criteria.[1]

Q2: Who is eligible for the CoverOne Co-Pay Assistance Program?

A2: This program is for patients with private or commercial health insurance.^[4] Patients with government-funded insurance like Medicare, Medicaid, or other federal or state healthcare programs are not eligible.^[4]

Q3: How do I enroll a patient in a CoverOne program?

A3: Healthcare providers can enroll patients through the CoverOne Enrollment Portal or by completing and faxing the enrollment form to 1-800-214-7295.^[1]^[3]

Q4: Can a patient be enrolled in both the Patient Assistance Program and the Co-Pay Assistance Program?

A4: No, a patient would typically be enrolled in one program based on their insurance coverage. The PAP is for uninsured or underinsured patients, while the Co-Pay Assistance Program is for those with commercial insurance.

Program Benefits and Limitations

Q5: What is the maximum annual assistance provided by the Co-Pay Assistance Program?

A5: The program offers assistance up to a maximum of \$30,000 per year.^[4] Once this limit is reached, the patient is responsible for any remaining co-pay costs.^[4]

Q6: Does the Patient Assistance Program cover the cost of drug administration?

A6: The search results indicate that the PAP provides the medication at no charge. For details on what is encompassed in "no charge," it is best to contact CoverOne directly.

Q7: Is financial assistance retroactive?

A7: No, patient assistance is not applied retroactively.^[1] Enrollment should be completed prior to treatment.

Documentation and Communication

Q8: What documentation is required for the Patient Assistance Program application?

A8: Proof of income is required, which can include a recent tax return, W2, recent pay stubs, bank statements showing income, or Social Security/unemployment statements.[1]

Q9: How will I be notified of a patient's eligibility determination?

A9: A CoverOne representative will notify the healthcare provider of the patient's eligibility determination.[1]

Q10: Who should I contact for questions about avelumab reimbursement?

A10: For questions related to reimbursement, you can contact CoverOne at 1-844-8COVER1 (1-844-826-8371).[3]

Data Presentation

Table 1: Avelumab Financial Assistance Program Summary

Program Name	Target Audience	Key Benefit
CoverOne Patient Assistance Program (PAP)	Uninsured or underinsured patients meeting income and residency criteria.	Provides avelumab at no cost. [1]
CoverOne Co-Pay Assistance Program	Patients with private/commercial health insurance.	Assists with out-of-pocket co-pay/co-insurance costs, up to \$30,000 annually.[4]

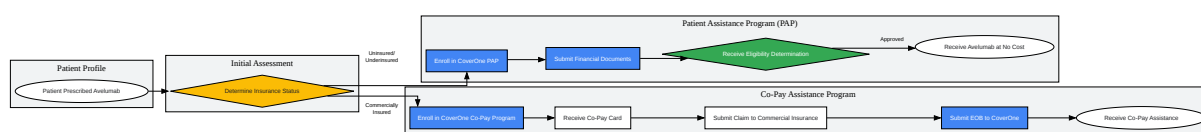
Table 2: CoverOne Program Contact Information

Contact Method	Information
Phone Number	1-844-8COVER1 (1-844-826-8371)[3]
Fax Number	1-800-214-7295[1]
Operating Hours	Monday - Friday, 8:00 AM - 8:00 PM EST[3]

Experimental Protocols

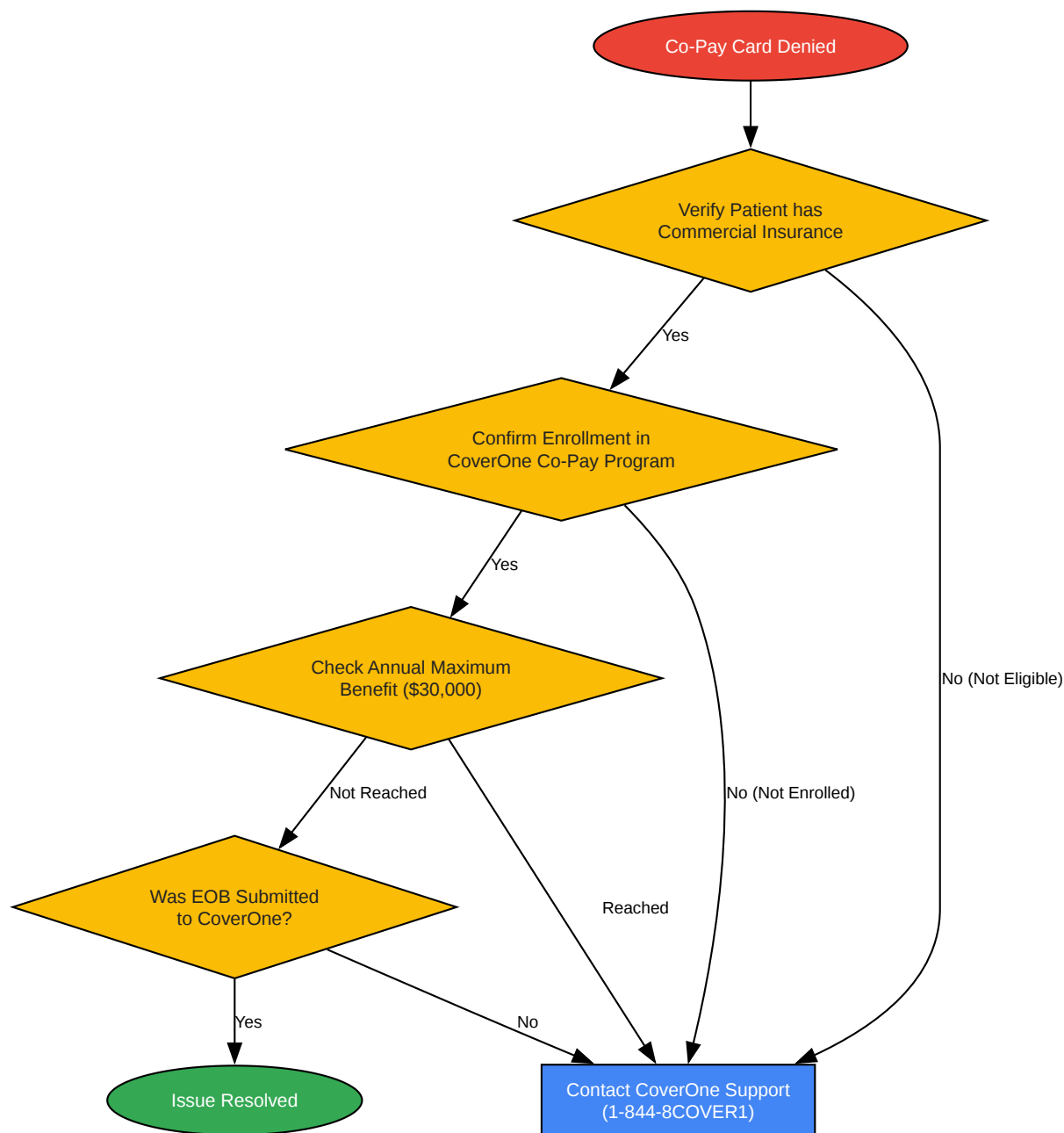
While this support center focuses on financial assistance, detailed experimental protocols for clinical trials involving avelumab can be found through clinical trial registries such as ClinicalTrials.gov, maintained by the U.S. National Library of Medicine.

Visualizations



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Caption: Workflow for Avelumab Financial Assistance.



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Caption: Troubleshooting Co-Pay Card Denial.

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